molecular formula C18H16N2O4S B15284065 Ethyl 2-[(anilinocarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate

Ethyl 2-[(anilinocarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate

Cat. No.: B15284065
M. Wt: 356.4 g/mol
InChI Key: KKRKBSJCBZQDEG-UHFFFAOYSA-N
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Description

Ethyl 2-[(anilinocarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate is a complex organic compound that features a thiophene ring substituted with an anilinocarbonyl group, a furan ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(anilinocarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thiophene ring: This can be achieved through the reaction of a suitable dicarbonyl compound with elemental sulfur and a base.

    Introduction of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using a furan derivative.

    Attachment of the anilinocarbonyl group: This step involves the reaction of aniline with a suitable carbonyl compound to form the anilinocarbonyl group.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(anilinocarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The furan and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-[(anilinocarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 2-[(anilinocarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Ethyl 2-[(anilinocarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate can be compared with other similar compounds, such as:

    Ethyl 2-[(anilinocarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate: Similar structure but with additional methyl groups on the thiophene ring.

    Ethyl 5-(anilinocarbonyl)-4-methyl-2-{[2,2,2-trichloro-1-(isobutyrylamino)ethyl]amino}-3-thiophenecarboxylate: Contains a trichloroethyl group and an isobutyrylamino group, making it more complex.

The uniqueness of this compound lies in its combination of the furan and thiophene rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H16N2O4S

Molecular Weight

356.4 g/mol

IUPAC Name

ethyl 4-(furan-2-yl)-2-(phenylcarbamoylamino)thiophene-3-carboxylate

InChI

InChI=1S/C18H16N2O4S/c1-2-23-17(21)15-13(14-9-6-10-24-14)11-25-16(15)20-18(22)19-12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H2,19,20,22)

InChI Key

KKRKBSJCBZQDEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CO2)NC(=O)NC3=CC=CC=C3

Origin of Product

United States

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